molecular formula C9H14O3 B8511038 2-Acetyl-4-methoxycyclohexanone

2-Acetyl-4-methoxycyclohexanone

Cat. No.: B8511038
M. Wt: 170.21 g/mol
InChI Key: QFGNEJACNRWCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-4-methoxycyclohexanone is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-acetyl-4-methoxycyclohexan-1-one

InChI

InChI=1S/C9H14O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h7-8H,3-5H2,1-2H3

InChI Key

QFGNEJACNRWCFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(CCC1=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2.5 g of ethyl acetate was added 1.12 g of 60% sodium hydride and, a solution of 1.78 g of 4-methoxycyclohexanone in benzene was added to the mixture. After reacting at 40° C. for 3 hours, methanol was added to decompose an excess of sodium hydride, which was poured into water. The mixture was neutralized with hydrochloric acid ahd extracted with ether to give 1.02 g of 2-acetyl-4-methoxycyclohexanone.
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Synthesis routes and methods II

Procedure details

1.12 g of 60% sodium hydride was added to 2.5 g of ethyl acetate and 1.78 g of a benzene solution of 4-methoxycyclohexanone was added thereto. After reacting at 40° C. for three hours, methanol was added to thereby decompose excessive sodium hydride and the reaction mixture was poured into water, neutralized with hydrochloric acid and extracted with ether to give 1.02 g of 2-acetyl4-methoxycyclohexanone. NMRδTMSCCl4 : 2.06 (3H, s). 1.7-2.5 (8H, s), 3.28 (3H , s), 3.4 (1H, m) and 15.9 (1H, s).
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Synthesis routes and methods III

Procedure details

To a suspension of 60% sodium hydride (1.12 g) in 2.5 g of ethyl acetate, a solution consisting of 1.78 g of 4-methoxycyclohexanone and 0.5 ml of benzene was dropwise added. The reaction was allowed to proceed at 40° C. for 3 hours and then at room temperature for 3 hours. A small amount of methanol was added to decompose the sodium hydride. The reaction mixture was then poured into water, neutralized with hydrochloric acid, and extracted with ether. Thus, 1.16 g of 2-acetyl-4-methoxycyclohexanone was obtained.
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1.12 g
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